molecular formula C18H20BrN3O3S B2846271 3-bromo-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide CAS No. 1428364-72-0

3-bromo-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2846271
CAS No.: 1428364-72-0
M. Wt: 438.34
InChI Key: OCCUJKDAQJOXGL-UHFFFAOYSA-N
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Description

“3-bromo-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide” is a chemical compound with the empirical formula C12H9BrN2O . It has a molecular weight of 277.12 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string O=C(C1=CC=CC(Br)=C1)NC2=CN=CC=C2 . The InChI key for this compound is YBXUQVCTKPMFHF-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Synthesis and Characterization

A variety of research has explored the synthesis and characterization of compounds structurally similar to 3-bromo-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide, focusing on their preparation, structural analysis, and potential applications in scientific fields beyond pharmacological usage. For example, studies have developed methods for synthesizing derivatives through arylation of azoles and subsequent reductions, aiming at creating novel compounds with potential for diverse applications (Shevchuk et al., 2012). Similarly, research has been conducted on the synthesis of non-peptide small molecular antagonists, providing insight into novel chemical entities with potential receptor binding properties (H. Bi, 2015).

Molecular Interaction Studies

Investigations into molecular interactions of analogous compounds with receptors have provided valuable insights into their binding mechanisms and potential as therapeutic agents. For instance, research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (a compound with a similar structural motif) with the CB1 cannabinoid receptor has revealed details about its antagonist behavior and binding affinity, highlighting the significance of such studies in understanding receptor-ligand interactions (Shim et al., 2002).

Antimicrobial Activity

Research into benzamide derivatives and their metal complexes has also explored their antimicrobial properties, indicating the broad spectrum of biological activities these compounds can exhibit. Studies have synthesized and characterized benzamides and their copper and cobalt complexes, assessing their in vitro antibacterial activity against various bacterial strains. The findings suggest that these complexes may offer a promising approach to developing new antimicrobial agents (Khatiwora et al., 2013).

Anti-Fatigue Effects

Additionally, certain benzamide derivatives have been investigated for their potential anti-fatigue effects, demonstrating the versatility of these compounds in scientific research beyond their traditional pharmacological applications. For example, the synthesis, crystal structure, and evaluation of anti-fatigue effects of some benzamide derivatives like 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine have been explored, revealing their capability to enhance the forced swimming capacity in mice, which could lead to the development of novel therapeutic agents for fatigue-related conditions (Wu et al., 2014).

Safety and Hazards

The safety information available indicates that “3-bromo-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide” may cause skin irritation (H315) and serious eye irritation (H319) . It may also cause respiratory irritation (H335) . Precautionary measures include washing hands thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection .

Properties

IUPAC Name

3-bromo-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O3S/c19-16-4-1-3-15(11-16)18(23)21-12-14-6-9-22(10-7-14)26(24,25)17-5-2-8-20-13-17/h1-5,8,11,13-14H,6-7,9-10,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCCUJKDAQJOXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=CC=C2)Br)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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